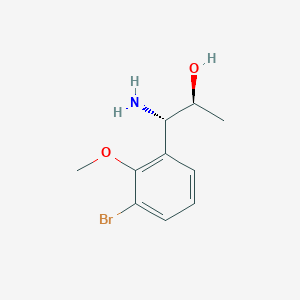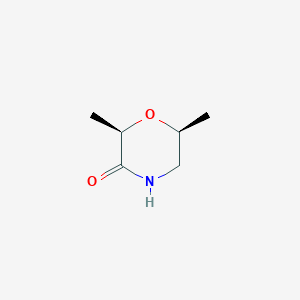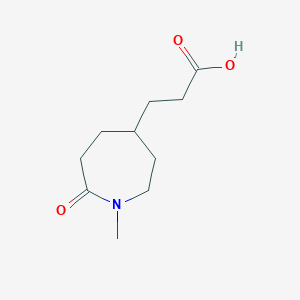
Methyl2,5-difluoroisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5-difluoroisonicotinate is a fluorinated pyridine derivative with the molecular formula C7H5F2NO2 This compound is of interest due to its unique chemical properties, which include the presence of two fluorine atoms on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-difluoroisonicotinate typically involves the fluorination of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere at room temperature to avoid side reactions and decomposition of the product .
Industrial Production Methods
Industrial production of methyl 2,5-difluoroisonicotinate may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases safety during the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,5-difluoroisonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different functionalized pyridines .
Applications De Recherche Scientifique
Methyl 2,5-difluoroisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of methyl 2,5-difluoroisonicotinate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This is due to the strong electron-withdrawing effect of fluorine, which can influence the compound’s electronic properties and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,3-difluoroisonicotinate: Another fluorinated pyridine derivative with similar properties but different fluorine atom positions.
Methyl nicotinate: A non-fluorinated analog used in various applications, including as a rubefacient in topical preparations.
Uniqueness
Methyl 2,5-difluoroisonicotinate is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other fluorinated and non-fluorinated analogs.
Propriétés
Formule moléculaire |
C7H5F2NO2 |
|---|---|
Poids moléculaire |
173.12 g/mol |
Nom IUPAC |
methyl 2,5-difluoropyridine-4-carboxylate |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 |
Clé InChI |
JZIFEDFLLLBFHM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
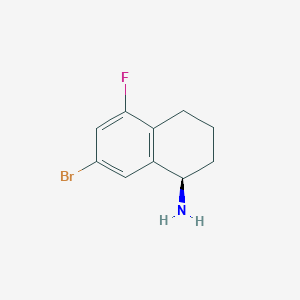

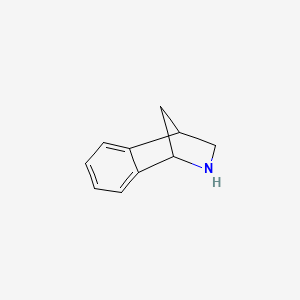
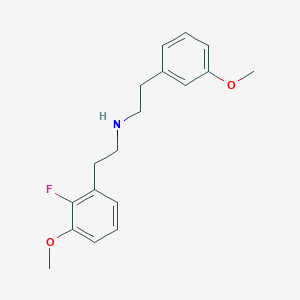
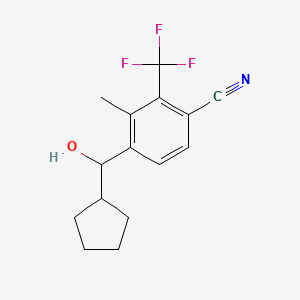
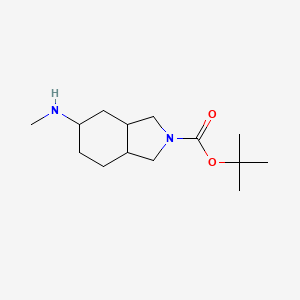

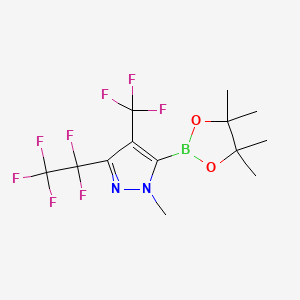
![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)
